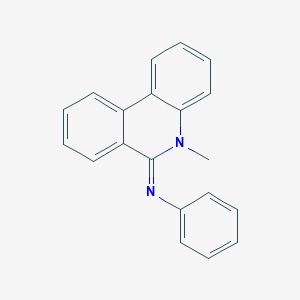
(6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by its unique structure, which includes a phenanthridine core with a methyl group at the 5-position and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine typically involves the condensation of 2-aminobiphenyl with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The scalability of the synthetic route allows for efficient production to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenanthridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted phenanthridine compounds. These products can further undergo additional reactions to yield more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in studies involving enzyme inhibition, protein binding, and cellular imaging.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices.
Mechanism of Action
The mechanism of action of (6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular function and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-5-Methyl-N-(2-methylphenyl)phenanthridin-6(5H)-imine
- (6Z)-5-Methyl-N-(4-methoxyphenyl)phenanthridin-6(5H)-imine
- (6Z)-5-Methyl-N-(naphthalen-1-yl)phenanthridin-6(5H)-imine
Uniqueness
Compared to similar compounds, (6Z)-5-Methyl-N-phenylphenanthridin-6(5H)-imine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
142138-64-5 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-methyl-N-phenylphenanthridin-6-imine |
InChI |
InChI=1S/C20H16N2/c1-22-19-14-8-7-12-17(19)16-11-5-6-13-18(16)20(22)21-15-9-3-2-4-10-15/h2-14H,1H3 |
InChI Key |
XYVXPKRMGBWNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C1=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















